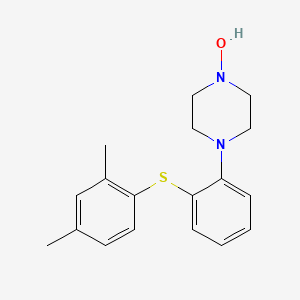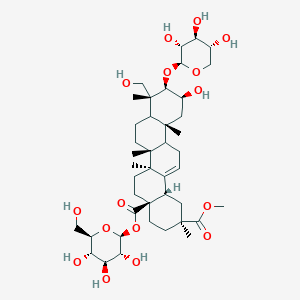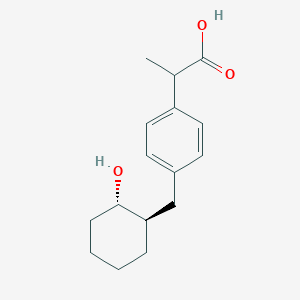![molecular formula C18H25ClN2O5S B13437740 5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride, also known as Desethyltamsulosin Hydrochloride, is a chemical compound that is structurally related to Tamsulosin. Tamsulosin is commonly used as a medication to treat benign prostatic hyperplasia (BPH). Desethyltamsulosin Hydrochloride is a derivative that may have similar or distinct pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desethyltamsulosin Hydrochloride typically involves multiple steps, starting from basic organic compounds. The process may include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride.
Introduction of the hydroxyphenoxyethyl group: This step may involve etherification reactions.
Formation of the final product: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for Desethyltamsulosin Hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems.
化学反应分析
Types of Reactions
Desethyltamsulosin Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone, while reduction might produce an amine.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications similar to Tamsulosin, such as treating BPH.
Industry: As a chemical intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Desethyltamsulosin Hydrochloride would likely involve binding to alpha-1 adrenergic receptors, similar to Tamsulosin. This binding inhibits the receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urine flow in patients with BPH.
相似化合物的比较
Similar Compounds
Tamsulosin: The parent compound, used to treat BPH.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for BPH.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Uniqueness
Desethyltamsulosin Hydrochloride may have unique pharmacokinetic or pharmacodynamic properties compared to its parent compound and other similar drugs. These differences could affect its efficacy, side effects, and overall therapeutic profile.
属性
分子式 |
C18H25ClN2O5S |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23;/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23);1H/t13-;/m1./s1 |
InChI 键 |
LATCUAHVIHWTMG-BTQNPOSSSA-N |
手性 SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl |
规范 SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
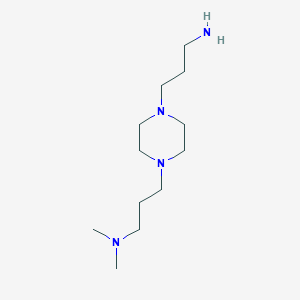
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)


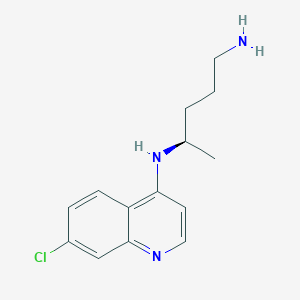

![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
